molecular formula C30H46N4O16 B1663573 Tunicamycin CAS No. 11089-65-9

Tunicamycin

Katalognummer: B1663573
CAS-Nummer: 11089-65-9
Molekulargewicht: 718.7 g/mol
InChI-Schlüssel: ZHSGGJXRNHWHRS-VIDYELAYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Biosynthetic Radical Coupling

The biosynthesis of tunicamycin involves radical-mediated C–C bond formation between uridine and a UDP-6’-deoxy-5,6-ene-GalNAc intermediate. Key steps include:

  • TunA-catalyzed dehydration : Converts UDP-GlcNAc to UDP-6’-deoxy-5,6-ene-GlcNAc via sequential hydride abstraction and β-elimination .

  • TunF-mediated epimerization : Converts UDP-6’-deoxy-5,6-ene-GlcNAc to UDP-6’-deoxy-5,6-ene-GalNAc, enabling stereochemical compatibility .

  • Radical coupling (TunB/M) : SAM-generated 5’-ribosyl radical on uridine reacts with the allylic double bond of UDP-6’-deoxy-5,6-ene-GalNAc, forming the tunicamine core .

Suami’s Approach (1985)

  • Key reaction : Henry reaction between 5-deoxy-5-nitro-D-ribose derivative and aldehyde to form the C5’–C6’ bond .

  • Glycosylation : Bis(trimethylsilyloxy)pyrimidine with SnCl₄ introduces the uracil moiety .

Myers’ Aldol-Glycosylation Route (2004)

  • Mukaiyama aldol reaction : Achieves C5’–C6’ bond formation with 13:1 diastereoselectivity .

  • Au-catalyzed glycosylation : Introduces GlcNAc via Ph₃PAuNTf₂ catalysis (toluene, RT) .

Selective Hydrogenation Reactions

Catalytic hydrogenation modifies this compound’s conjugated double bonds, reducing toxicity while retaining bioactivity :

Catalyst Conditions Selectivity Product
Pd/CMeOH, RT, 1 atm H₂N-Acyl Δ²⁺³ reductionTun-R1 (mono-H₂)
Rh/Al₂O₃MeOH, RT, 1 atm H₂N-Acyl Δ²⁺³ + uridyl Δ⁵⁻⁶ reductionTun-R2 (di-H₂)
  • Evidence :

    • NMR : Loss of H2′′′/H3′′′ signals (6.85/5.95 ppm) confirms N-acyl reduction .

    • MALDI-TOF MS : Tun-R1 ([M+H]⁺ = 868.4) and Tun-R2 ([M+H]⁺ = 870.4) .

Glycosylation and Functionalization

  • Trehalose-type glycosylation : Au-catalyzed coupling of 2-azidoglucosyl alkynylbenzoate with tunicamine derivatives achieves β-1,1-glycosidic bonds .

  • Fatty acyl attachment : TunC ligates metabolic fatty acids (e.g., C₁₄–C₁₆) to the tunicamine amine via acyl-ACP intermediates .

Stability and Degradation

  • Base sensitivity : Hydrogenated uridyl rings (e.g., Tun-R2) undergo rapid base-catalyzed ring opening .

  • Acid hydrolysis : Cleaves glycosidic bonds at pH < 3, yielding uracil, GlcNAc, and tunicamine fragments .

Synthetic Analogues and Modifications

  • C5’ stereoisomers : TN-5’ epi-tunicamycin shows altered DPAGT1 inhibition (IC₅₀ = 0.8 μM vs. 1.2 μM for natural this compound V) .

  • TMPA analogue : Displays 12.5-fold higher DPAGT1 selectivity and cytostatic activity against triple-negative breast cancer .

Wissenschaftliche Forschungsanwendungen

Head and Neck Cancer

Research indicates that tunicamycin significantly inhibits tumorigenesis in head and neck squamous cell carcinoma (HNSCC). TM treatment reduced cell proliferation, colony formation, and tumorsphere formation in vitro, while also suppressing tumor growth in vivo. The study demonstrated that this compound induced ER stress markers and inhibited the epidermal growth factor receptor (EGFR) signaling pathway, suggesting its potential as a novel treatment strategy for HNSCC patients .

Breast Cancer

This compound has shown promise in breast cancer therapy by inhibiting cell growth and promoting apoptosis. In vitro studies revealed that TM treatment led to significant growth inhibition and induced apoptosis in breast cancer cell lines (MCF-7 and SKBR-3). Mechanistic studies indicated that TM affects the Akt/NF-κB signaling pathways, enhancing its antitumor efficacy. In vivo experiments further supported these findings by demonstrating prolonged survival in tumor-bearing mice treated with TM .

Non-Small Cell Lung Cancer (NSCLC)

In NSCLC models, this compound effectively inhibited cell growth and migration. It was found to induce apoptosis through mitochondrial pathways and significantly downregulated cyclins associated with cell cycle progression. The treatment also decreased expression levels of metastasis-related proteins, indicating its potential as an effective therapeutic agent against NSCLC .

Comprehensive Data Table

Cancer Type Mechanism In Vitro Findings In Vivo Findings
Head and Neck CancerInduces ER stress; inhibits EGFR signalingReduced proliferation, colony formationSuppressed tumor growth
Breast CancerInhibits Akt/NF-κB pathways; promotes apoptosisGrowth inhibition; increased apoptosisProlonged survival in tumor-bearing mice
Non-Small Cell Lung CancerInduces apoptosis via mitochondrial pathwaysInhibited cell growth; reduced migrationSignificant tumor growth inhibition

Case Study 1: Head and Neck Cancer

A study focused on HNSCC revealed that this compound treatment led to a marked reduction in cancer stem cell markers such as CD44 and Bmi-1 while increasing ER stress markers like BIP and calnexin. This suggests that TM not only inhibits tumor growth but may also target cancer stem cells, which are often resistant to conventional therapies .

Case Study 2: Breast Cancer

In another study involving MCF-7 breast cancer cells, this compound was shown to significantly arrest the cell cycle at the G1/G2 phase while inducing apoptosis. The mechanistic analysis highlighted the downregulation of Akt and NF-κB proteins as critical factors contributing to TM's therapeutic effects .

Case Study 3: Non-Small Cell Lung Cancer

Research on A549 NSCLC cells demonstrated that this compound could significantly suppress cell viability and aggressiveness while promoting apoptotic signaling pathways. These findings underscore TM's potential as a therapeutic agent for lung cancer treatments .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying Tunicamycin-induced endoplasmic reticulum (ER) stress, and how are they optimized?

this compound is widely used to induce ER stress by inhibiting N-linked glycosylation via blocking UDP-N-acetylglucosamine:dolichol phosphate N-acetylglucosamine-1-phosphate transferase (GPT) . Common models include mammalian cell lines (e.g., RAW264.7 macrophages, HEK293, HeLa) and primary cells. Optimization involves titrating concentrations (e.g., 0.1–5 µg/ml) and exposure times (2–24 hours) to balance stress induction without excessive cytotoxicity . Pre-treating cells with this compound before secondary stimuli (e.g., LPS in RAW264.7 cells) is a validated approach to study synergistic effects . Always include viability assays (MTT, trypan blue) and stress markers (GRP78, CHOP) to confirm model suitability.

Q. How do researchers validate the specificity of this compound’s glycosylation inhibition in complex biological systems?

this compound’s specificity for GPT can be confirmed using orthogonal methods:

  • Western blotting : Monitor shifts in glycoprotein molecular weights (e.g., PDIA3, LAMP1) due to glycosylation loss .
  • Lectin staining : Use concanavalin A or wheat germ agglutinin to detect glycan truncation .
  • Rescue experiments : Co-administer glycosylation intermediates (e.g., dolichol phosphate) to reverse this compound’s effects .
    Control experiments with other ER stress inducers (e.g., thapsigargin for calcium dysregulation) help distinguish GPT-specific outcomes .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s role in apoptosis versus autophagy regulation?

this compound’s dual role in apoptosis and autophagy arises from cell type-specific responses and crosstalk between ER stress pathways. For example:

  • In cancer cells, prolonged this compound exposure (>12 hours) often activates PERK-CHOP apoptosis pathways, while shorter exposures may trigger protective autophagy via IRE1-XBP1 .
  • Methodological solutions :
    • Time-course experiments : Map temporal activation of apoptosis (cleaved caspase-3) versus autophagy markers (LC3-II, p62) .
    • Knockdown/knockout models : Use siRNA or CRISPR to silence autophagy genes (e.g., ATG5) to isolate apoptosis mechanisms .
    • Dose-response analysis : Low doses (0.1–1 µg/ml) may favor autophagy, while higher doses (≥2 µg/ml) drive apoptosis .
      Contradictions should be contextualized in discussion sections by comparing cell lines, dosing, and downstream pathway interactions .

Q. What strategies are recommended for elucidating this compound’s off-target effects in transcriptomic or proteomic studies?

this compound’s secondary effects on non-glycosylated proteins (e.g., membrane receptors, secreted cytokines) complicate omics data interpretation. Mitigation strategies include:

  • Multi-omics integration : Pair RNA-seq with glycoproteomics to distinguish direct glycosylation inhibition from downstream transcriptional changes .
  • Pharmacological controls : Compare results with other GPT inhibitors (e.g., 2-deoxyglucose) or genetic GPT knockdown .
  • Pathway enrichment analysis : Use tools like DAVID or Metascape to identify ER stress-independent pathways (e.g., oxidative phosphorylation) that may reflect off-target activity .
    Always report batch-to-batch variability in this compound purity (>95% by HPLC is ideal) and solvent effects (methanol vs. DMSO) .

Q. How can researchers leverage this compound’s biosynthetic gene clusters (e.g., tunA–tunL) to engineer analogs with selective bioactivity?

The tun cluster encodes enzymes like TunB, a radical SAM protein critical for carbon-carbon bond formation in this compound’s core structure . Advanced approaches include:

  • Heterologous expression : Introduce tun genes into Streptomyces hosts to produce novel analogs via combinatorial biosynthesis .
  • Structure-activity relationship (SAR) studies : Modify the tunicaminyl uracil core or lipid tail to reduce cytotoxicity while retaining glycosylation inhibition .
  • Cryo-EM/X-ray crystallography : Resolve GPT-Tunicamycin binding sites to guide rational analog design .
    Collaborate with synthetic biology and structural biochemistry teams to validate analog specificity and scalability .

Q. Methodological Best Practices

Q. What statistical frameworks are critical for analyzing this compound’s dose-dependent effects on cell viability?

  • Non-linear regression : Fit dose-response curves using tools like GraphPad Prism to calculate IC50 values .
  • ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., this compound ± autophagy inhibitors) .
  • Survival analysis : For animal studies, use Kaplan-Meier plots and log-rank tests to assess toxicity thresholds .
    Report confidence intervals and avoid overinterpreting "significant" differences without pre-specified p-value thresholds (e.g., p < 0.05) .

Q. How should researchers present conflicting data on this compound’s anti-angiogenic effects in manuscripts?

  • Transparent reporting : Clearly state experimental variables (e.g., endothelial cell type, Matrigel assay conditions) that may explain discrepancies .
  • Meta-analysis : Compare findings with prior studies in a table, highlighting methodological differences (e.g., hypoxia vs. normoxia) .
  • Mechanistic hypotheses : Propose follow-up experiments (e.g., VEGF secretion assays) to resolve contradictions .
    Avoid dismissing contradictory data; instead, frame them as opportunities for deeper investigation .

Eigenschaften

CAS-Nummer

11089-65-9

Molekularformel

C30H46N4O16

Molekulargewicht

718.7 g/mol

IUPAC-Name

(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-5-methylhex-2-enamide

InChI

InChI=1S/C30H46N4O16/c1-11(2)5-4-6-16(38)32-19-23(43)20(40)14(47-29(19)50-28-18(31-12(3)36)22(42)21(41)15(10-35)48-28)9-13(37)26-24(44)25(45)27(49-26)34-8-7-17(39)33-30(34)46/h4,6-8,11,13-15,18-29,35,37,40-45H,5,9-10H2,1-3H3,(H,31,36)(H,32,38)(H,33,39,46)/b6-4+/t13?,14-,15-,18-,19-,20+,21-,22-,23-,24+,25-,26-,27-,28-,29+/m1/s1

InChI-Schlüssel

ZHSGGJXRNHWHRS-VIDYELAYSA-N

SMILES

CC(C)CC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O

Isomerische SMILES

CC(C)C/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)CC([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O

Kanonische SMILES

CC(C)CC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O

Synonyme

tunicamycin B2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.